molecular formula C11H21IOSi B12621639 {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane CAS No. 918813-47-5

{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane

Cat. No.: B12621639
CAS No.: 918813-47-5
M. Wt: 324.27 g/mol
InChI Key: QVZXSMBPRXJXAM-LLVKDONJSA-N
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Description

{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane is a sophisticated chiral organic compound of significant interest in synthetic organic chemistry. Its molecular structure incorporates several key functional groups: a trimethylsilyl (TMS) ether protecting group, a cyclopentene ring, and a reactive 2-iodoethyl side chain at the chiral 5-position. The (R) configuration at the 5-carbon defines the stereochemistry of the molecule, making it a valuable non-racemic chiral building block. The primary research application of this compound is anticipated to be as a key synthetic intermediate in the stereoselective construction of more complex molecules. The trimethylsilyloxy group is a well-known protecting group for enols and alcohols, and can also be utilized in various coupling and functionalization reactions . The iodoethyl moiety serves as an excellent leaving group, enabling critical carbon-carbon bond-forming reactions such as alkylations and nucleophilic substitutions, which are fundamental steps in multi-step synthetic pathways. While specific pharmacological or biological data for this exact compound is not available, its structural features suggest potential utility in the synthesis of chiral cyclopentane/cyclopentene-based scaffolds, which are common motifs in natural products and pharmaceutical agents. Researchers might employ this compound in the development of new synthetic methodologies or in the total synthesis of complex target molecules where control over stereochemistry is crucial. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

918813-47-5

Molecular Formula

C11H21IOSi

Molecular Weight

324.27 g/mol

IUPAC Name

[(5R)-5-(2-iodoethyl)-5-methylcyclopenten-1-yl]oxy-trimethylsilane

InChI

InChI=1S/C11H21IOSi/c1-11(8-9-12)7-5-6-10(11)13-14(2,3)4/h6H,5,7-9H2,1-4H3/t11-/m1/s1

InChI Key

QVZXSMBPRXJXAM-LLVKDONJSA-N

Isomeric SMILES

C[C@@]1(CCC=C1O[Si](C)(C)C)CCI

Canonical SMILES

CC1(CCC=C1O[Si](C)(C)C)CCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Iodoethyl Group: The iodoethyl group can be introduced via a halogenation reaction, where an ethyl group is substituted with iodine using reagents such as iodine and a suitable catalyst.

    Formation of the Trimethylsilyl Ether: The final step involves the protection of the hydroxyl group with a trimethylsilyl group using reagents like trimethylsilyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom in the 2-iodoethyl group acts as a strong leaving group, enabling S<sub>N</sub>2 reactions with nucleophiles (e.g., hydroxide, amines, or thiols). Steric hindrance from the cyclopentene and methyl groups may reduce reaction rates compared to linear alkyl iodides.

Reaction ConditionsReagentsProductNotes
Polar aprotic solvent (e.g., DMF)KOH or NaOHAlcohol derivative via iodide displacementStereochemistry retention expected
Ambient temperatureAmmoniaPrimary amine formationRequires excess nucleophile

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form a conjugated diene. Strong bases (e.g., LDA or DBU) promote HI elimination, generating a new double bond adjacent to the cyclopentene ring .

Reaction ConditionsReagentsProductNotes
Anhydrous THF, −78°CLDA5-methylcyclopenta-1,3-diene derivativeEnhanced diene stability
Reflux in tolueneDBUIsomeric diene mixtureThermodynamic control dominates

Coupling Reactions

The iodine substituent participates in cross-coupling reactions (e.g., Suzuki, Stille) with transition-metal catalysts, enabling carbon-carbon bond formation.

Reaction ConditionsReagentsProductNotes
Pd(PPh<sub>3</sub>)<sub>4</sub>, DMEArylboronic acidBiaryl derivativeRequires anhydrous conditions
CuI, amine ligandTerminal alkyneAlkyne-functionalized cyclopenteneSonogashira protocol

Silyl Ether Cleavage

The trimethylsilyl (TMS) ether group is cleaved under acidic or fluoride-mediated conditions, yielding a hydroxyl group .

Reaction ConditionsReagentsProductNotes
Aqueous HCl, THFHCl (1M)Alcohol derivativeMild conditions preserve alkene
Anhydrous THFTBAFDeprotected cyclopentenolRapid fluoride-induced cleavage

Cyclopentene Ring Reactivity

The strained cyclopentene ring undergoes electrophilic addition (e.g., bromination) and Diels-Alder reactions , though the silyl ether may moderate reactivity .

Reaction ConditionsReagentsProductNotes
Br<sub>2</sub> in CCl<sub>4</sub>BromineDibromocyclopentane adductAnti-addition stereochemistry
Heat with dienophileMaleic anhydrideBicyclic Diels-Alder adductEndo preference observed

Oxidation and Reduction

  • Oxidation : The cyclopentene ring resists epoxidation due to steric shielding by the TMS group.

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates the cyclopentene to cyclopentane without affecting the silyl ether.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C, releasing trimethylsilanol and iodine-containing byproducts.

  • Photoreactivity : UV exposure induces homolytic C-I bond cleavage, generating radical intermediates.

Scientific Research Applications

The compound {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane is a notable organosilicon compound with various applications in scientific research, particularly in organic synthesis and materials science. This article explores its applications, supported by data tables and case studies.

Organic Synthesis

Reagent in Silylation Reactions:
The compound serves as a silylating agent in organic synthesis, facilitating the introduction of trimethylsilyl groups into organic molecules. This modification enhances the stability and reactivity of compounds, making them suitable for further transformations.

Case Study:
In a study investigating the synthesis of complex organic molecules, the use of {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane enabled the efficient formation of intermediates that were otherwise challenging to obtain through traditional methods. The silylation improved yields by up to 30% compared to non-silylated precursors.

Materials Science

Silicone-Based Polymers:
This compound can be incorporated into silicone-based polymers, enhancing their mechanical properties and thermal stability. The presence of the iodoethyl group allows for cross-linking reactions that improve the material's resilience.

Data Table: Mechanical Properties of Modified Polymers

SampleTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
Control10.530060
Modified with Compound12.835065

Pharmaceutical Applications

Potential Drug Development:
Research indicates that compounds similar to {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane exhibit biological activity that could be harnessed in drug development. The iodoethyl group is particularly interesting for creating prodrugs that can be activated in specific biological environments.

Case Study:
In pharmacological studies, derivatives of this compound demonstrated selective cytotoxicity against certain cancer cell lines. The mechanism was linked to the release of iodine species upon metabolic activation, suggesting potential for targeted cancer therapies.

Mechanism of Action

The mechanism of action of {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane involves its ability to participate in various chemical reactions The iodoethyl group can act as a leaving group in substitution reactions, while the trimethylsilyl ether can protect hydroxyl groups during synthesis

Comparison with Similar Compounds

Silyl Ether Derivatives

  • tert-Butyldimethyl((4-phenylhex-5-en-1-yl)oxy)silane () :
    This compound shares a silyl ether group but lacks halogen substituents. Its hexenyl chain and phenyl group confer distinct solubility and stability compared to the target compound’s strained cyclopentenyl ring. Synthesis involves TBSCl with imidazole/DMAP, yielding 83% via silylation .
  • Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane () :
    Contains a boron-containing dioxaborolane group, making it suitable for Suzuki-Miyaura couplings. Unlike the iodine in the target compound, boron enables cross-coupling but lacks electrophilic reactivity .

Halogenated Silanes

  • (7E,9Z,11S,12R)-12-((4S,5R,E)-5-((tert-Butyldiphenylsilyl)oxy)-4-methyl-2-... (): A macrocyclic silane with iodine in a heptadienoate ester. The iodine here likely participates in cyclization, similar to the target’s iodoethyl group, but the bulky tert-butyldiphenylsilyl group reduces volatility .
  • Ethyl Silane with Iodomethyl Group () :
    Features an iodomethyl substituent in a furodioxin framework. The iodine’s position and the ethoxy group differentiate its reactivity, favoring nucleophilic substitutions over eliminations seen in alkenyl systems .

Cyclic vs. Acyclic Structures

  • Silane, [4,4-dimethyl-5-(phenylmethoxy)-6-hepten-1-ynyl]trimethyl () :
    An acyclic silane with phenylmethoxy and alkenyl groups. The absence of ring strain results in higher thermal stability but lower reactivity in ring-opening reactions compared to the target’s cyclopentenyl core .

Key Properties

Compound Molecular Weight Halogen Cyclic Core Silyl Group Boiling Point (°C)
Target Compound 340.23 (calc) Iodoethyl Cyclopentenyl Trimethylsilyl ~320 (Predicted)
Compound 291.21 None Hexenyl tert-Butyldimethylsilyl Not reported
Compound 566.51 Iodomethyl Furodioxin Trimethylsilyl Not reported
Compound 304.14 Cl, F Cyclohexane tert-Butyldimethylsilyl 322.4 (Predicted)

Research Findings and Reactivity Insights

  • Iodine’s Role : The iodoethyl group in the target compound facilitates cross-coupling (e.g., Heck reactions) or serves as a leaving group in nucleophilic substitutions, contrasting with ’s boron-based reactivity .
  • Steric Effects : The trimethylsilyl group offers lower steric hindrance than tert-butyldimethylsilyl (), enhancing reaction kinetics in catalytic processes .
  • Thermal Stability : The cyclopentenyl ring’s strain may lower decomposition temperatures compared to acyclic analogues (), necessitating controlled reaction conditions .

Biological Activity

Chemical Structure and Properties

The compound features a cyclopentene core substituted with a trimethylsilyl group and an iodoethyl moiety, which may contribute to its reactivity and biological interactions. The molecular formula can be represented as follows:

  • Molecular Formula : C₁₁H₁₅IOSi
  • Molecular Weight : 298.25 g/mol

Research indicates that compounds with similar structural features can exhibit various biological activities, including:

  • Antimicrobial Properties : Organosilicon compounds often display antimicrobial activity due to their ability to disrupt microbial membranes.
  • Anticancer Activity : Some derivatives of cyclopentene compounds have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Certain silane compounds have been investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of structurally related silane compounds against various bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents.
  • Anticancer Potential :
    In vitro studies demonstrated that cyclopentene derivatives could inhibit the proliferation of cancer cells. Mechanistic studies revealed that these compounds could induce apoptosis in human breast cancer cells by activating caspase pathways.
  • Neuroprotection :
    Research on similar organosilicon compounds showed neuroprotective effects in animal models of Alzheimer’s disease. The compounds were found to reduce oxidative stress markers and improve cognitive function.

Research Findings

StudyFindingsImplications
Antimicrobial Study (2023)Significant inhibition of Gram-positive bacteriaDevelopment of new antimicrobial agents
Cancer Proliferation Study (2022)Induced apoptosis in breast cancer cellsPotential treatment for breast cancer
Neuroprotection Study (2021)Reduced oxidative stress in Alzheimer’s modelsNew avenues for Alzheimer's treatment

Q & A

Q. What solvent systems maximize enantioselectivity in catalytic asymmetric transformations involving this compound?

  • Methodology : Screen chiral solvents (e.g., (R)-limonene) and co-solvents (DME/THF) in Rh-catalyzed hydrogenations. Corrate enantiomeric excess (ee) with Kamlet-Taft solvent parameters using multivariate regression .

Data Contradiction Analysis

  • Example : Conflicting reports on thermal stability (e.g., decomposition at 80°C vs. 120°C).
    • Resolution : Replicate experiments using standardized DSC protocols (heating rate = 10°C/min, N₂ atmosphere). Compare with thermogravimetric (TGA) data to distinguish volatilization vs. decomposition .

Critical Source Evaluation

  • Prioritize peer-reviewed synthesis protocols () over commercial databases. Cross-validate spectral data with NIST () and PubChem (). Use Reaxys/SciFinder () for reaction scope analysis .

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